molecular formula C13H14O B071476 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde CAS No. 173592-71-7

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde

Cat. No. B071476
M. Wt: 186.25 g/mol
InChI Key: CXWJEINBKJSZPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with silylation agents and transition-metal catalysis. For instance, a related compound, trimethyl ({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, is synthesized from bromomethylalcohol through silylation and bromine group exchange.


Molecular Structure Analysis

The molecular structure of similar compounds can be complex. The Hirshfeld surface analysis reveals significant intermolecular interactions, crucial for understanding the compound’s behavior.


Chemical Reactions Analysis

Silane compounds exhibit diverse reactivity, such as thermolysis reactions with butadiynes to form silene derivatives, showcasing the compound’s versatility in forming various chemical structures. Insertion reactions with CO2 and heteroallenes into the Si–N bond of methyl (N-morpholino)silanes are another aspect, indicating the compound’s reactivity and potential for forming new derivatives.


Physical And Chemical Properties Analysis

The physical properties of similar compounds can be inferred from their molecular and crystal structures. The arrangement of molecules, bond angles, and distances are critical for understanding the compound’s physical characteristics .

Safety And Hazards

Safety data sheets for similar compounds suggest that they are flammable and should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it’s recommended to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

4-(3,3-dimethylbut-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-13(2,3)9-8-11-4-6-12(10-14)7-5-11/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWJEINBKJSZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598498
Record name 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde

CAS RN

173592-71-7
Record name 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromobenzaldehyde (3.7 g), triphenylphosphine (0.32 g), palladium(II) acetate (135 mg), and 3,3-dimethyl-1-butyne (4 ml) in triethylamine (20 ml) is thoroughly purged with nitrogen, then heated to 100° in a sealed tube under nitrogen for 2 hr. The mixture is cooled, and the precipitated triethylamine hydrobromide is removed by filtration. The filtrate is concentrated, and the residue dissolved in 3:1 dichloromethane-hexane and filtered through a 2-cm pad of silica gel. The filtrate is concentrated and vacuum-distilled to provide 4-(3,3-dimethyl-1-butynyl)benzaldehyde as a pale yellow solid (3.25 g, 86%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
catalyst
Reaction Step One

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